(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a tetrahydro-2H-thiopyran-4-yl group, which is a type of cyclic sulfur-containing compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
Again, without specific information, it’s hard to say what reactions this compound might undergo. The presence of the acrylamide group suggests that it could participate in Michael addition reactions or other types of conjugate addition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Scientific Research Applications
Chemical Synthesis and Polymerization
Research into the polymerization of acrylamides containing specific moieties, such as amino acid derivatives or phenylalanine, has been conducted to synthesize homopolymers with controlled molecular weight and polydispersity. For instance, Mori, Sutoh, and Endo (2005) demonstrated the controlled radical polymerization of an acrylamide having an amino acid moiety in the side chain via RAFT (Reversible Addition−Fragmentation Chain Transfer) polymerization, resulting in polymers with low polydispersity and enhanced isotacticity (Mori, Sutoh, & Endo, 2005).
Photopolymerization Initiatives
Photopolymerization studies, such as those initiated by O-acyloximes, have explored the synthesis of acryl derivatives through photolysis, revealing insights into the kinetics of photopolymerizations of acrylamide and methacrylate, and the production of copolymers with applications in various fields (Delzenne, Laridon, & Peeters, 1970) (Delzenne, Laridon, & Peeters, 1970).
Antimicrobial Activity Evaluation
Novel functionalized monomers based on specific chemical structures have been synthesized and polymerized, with their thermal behavior and antimicrobial activities evaluated. Saraei et al. (2016) synthesized two novel acrylate monomers and demonstrated moderate to good antibacterial and antifungal activities through polymerization, highlighting potential applications in medical and environmental fields (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).
Graft Polymerization Techniques
Research into the graft polymerization of vinyl monomers onto carbon black using redox systems provides a method for modifying the surface properties of carbon black, with applications ranging from material science to electronics (Tsubokawa, Fujiki, & Sone, 1988) (Tsubokawa, Fujiki, & Sone, 1988).
Synthesis and Application in Supramolecular Chemistry
The synthesis of copolymers incorporating phenolphthalein derivatives for pH-sensitive properties and their application in supramolecular polymer chemistry, including β-cyclodextrin complexation, have been explored, indicating potential uses in smart materials and sensors (Fleischmann, Ritter, 2013) (Fleischmann & Ritter, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S/c20-7-8-24-18(5-9-25-10-6-18)12-19-17(21)4-2-14-1-3-15-16(11-14)23-13-22-15/h1-4,11,20H,5-10,12-13H2,(H,19,21)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMVTEJUYWJHTM-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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